2-{4-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL
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Overview
Description
2-{4-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps. One common method includes the reaction of piperazine with 2-nitroaniline to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of 2-{4-[5-(MORPHOLIN-4-YL)-2-AMINOPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Breakdown products of the morpholine ring.
Scientific Research Applications
2-{4-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the piperazine and morpholine rings can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(PIPERAZIN-1-YL)ETHAN-1-OL: Shares the piperazine and ethan-1-ol moieties but lacks the nitrophenyl and morpholine groups.
1-(MORPHOLIN-4-YL)-2-(PIPERAZIN-1-YL)ETHAN-1-ONE: Contains both the morpholine and piperazine rings but differs in the functional groups attached.
Uniqueness
2-{4-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is unique due to the presence of both the nitrophenyl and morpholine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c21-10-7-17-3-5-19(6-4-17)16-13-14(1-2-15(16)20(22)23)18-8-11-24-12-9-18/h1-2,13,21H,3-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDIVNZRHVZBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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